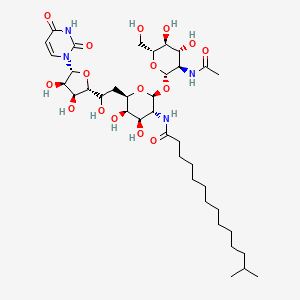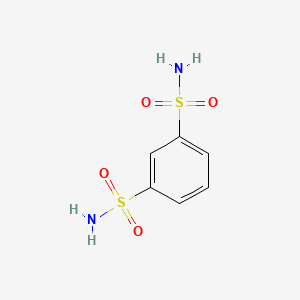
Ornithinium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ornithinium(2+) is an alpha-amino-acid cation. It is a conjugate acid of an ornithinium(1+).
Wissenschaftliche Forschungsanwendungen
Biochemical Studies : Ornithinium is involved in enzymatic reactions, as seen in the research with Escherichia coli involving acetylornithinase, an enzyme catalyzing reactions with ornithine (Vogel & Bonner, 1956).
Molecular Structure Analysis : Studies have revealed insights into the molecular structure of ornithinium compounds, such as L-ornithinium α-ketoglutarate, elucidating their crystal structure and bonding properties (Allouchi et al., 2014).
Agricultural Research : Ornithine, and by extension ornithinium, plays a significant role in plant physiology. For instance, L-ornithine application has been shown to improve drought tolerance in sugar beet plants (Hussein et al., 2019).
Material Science : L-ornithinium dipicrate has been synthesized and studied for its properties, such as thermal stability and optical absorption, showing potential applications in material science (Balaprabhakaran et al., 2015).
Food Science and Aroma : Ornithine, related to ornithinium, is a precursor to key compounds in fragrant rice aroma. Its application in rice production has been studied to improve yield, quality, and aroma (Luo et al., 2020).
Metabolic Diseases : Although not directly related to ornithinium, ornithine's role in various metabolic diseases provides a context for the importance of related compounds. Ornithine is involved in conditions like hyperammonemia and certain types of cancer (Sivashanmugam et al., 2017).
Microbial Fermentation : The production of L-ornithine, a related compound, through microbial fermentation using Corynebacterium glutamicum has been explored, showing potential for industrial applications (Kim et al., 2015).
Eigenschaften
Produktname |
Ornithinium(2+) |
|---|---|
Molekularformel |
C5H14N2O2+2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
(4-azaniumyl-1-carboxybutyl)azanium |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2 |
InChI-Schlüssel |
AHLPHDHHMVZTML-UHFFFAOYSA-P |
Kanonische SMILES |
C(CC(C(=O)O)[NH3+])C[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![10-hydroxy-10-[(2R,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B1229717.png)

![2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone](/img/structure/B1229726.png)
![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)



![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)